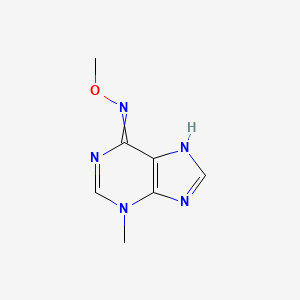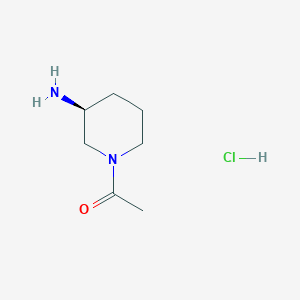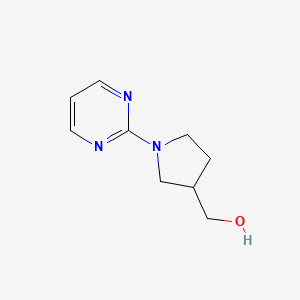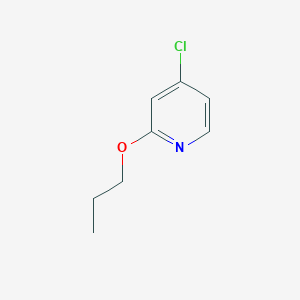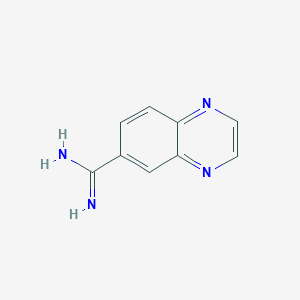
6-Quinoxalinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Quinoxaline and cyanamide
Conditions: Basic medium (e.g., sodium hydroxide)
Product: Quinoxaline-6-carboximidamide
Industrial Production Methods: Industrial production of quinoxaline-6-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboximidamide can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by the introduction of the carboximidamide group. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:
-
Condensation Reaction:
Reactants: o-Phenylenediamine and glyoxal
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: Quinoxaline
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert quinoxaline-6-carboximidamide to its corresponding amine derivative.
Substitution: The carboximidamide group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid
Reduction: Quinoxaline-6-amine
Substitution: Various alkyl or aryl derivatives of quinoxaline-6-carboximidamide
Scientific Research Applications
Quinoxaline-6-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: Quinoxaline derivatives, including quinoxaline-6-carboximidamide, have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: The compound is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
Quinoxaline-6-carboximidamide can be compared with other quinoxaline derivatives, such as quinoxaline-6-carboxylic acid and quinoxaline-6-amine. While these compounds share a similar core structure, their functional groups confer different chemical and biological properties. For example, quinoxaline-6-carboxylic acid is more acidic and can participate in different types of reactions compared to quinoxaline-6-carboximidamide. Similarly, quinoxaline-6-amine has different reactivity due to the presence of the amine group.
Comparison with Similar Compounds
- Quinoxaline-6-carboxylic acid
- Quinoxaline-6-amine
- Quinoxaline-6-sulfonamide
Each of these compounds has unique properties and applications, highlighting the versatility of the quinoxaline scaffold in chemical and biological research.
Properties
CAS No. |
786577-69-3 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
quinoxaline-6-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H3,10,11) |
InChI Key |
WNYSETOBFXDZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



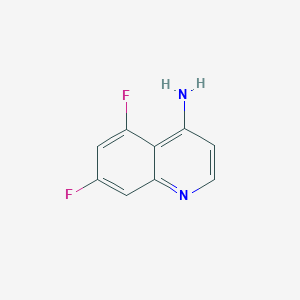
![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)
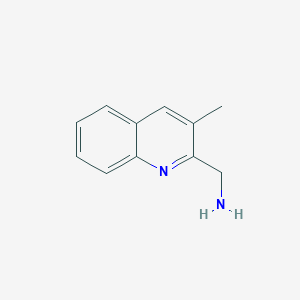



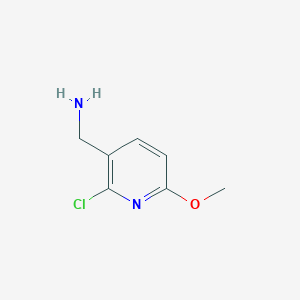
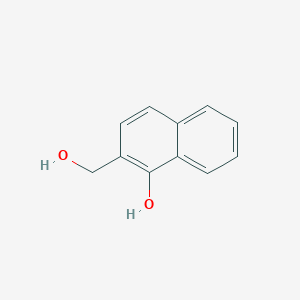
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
